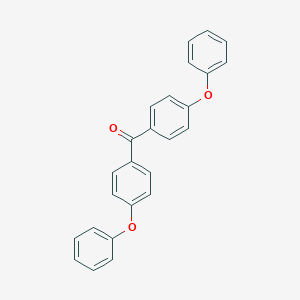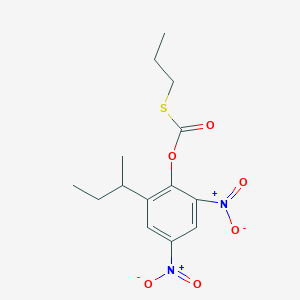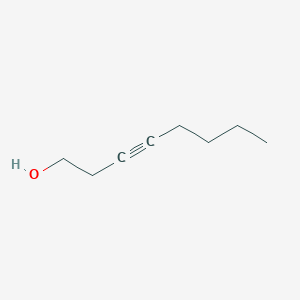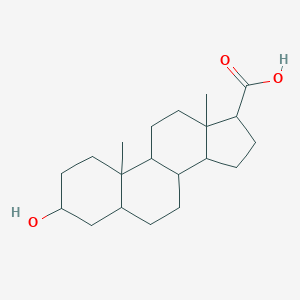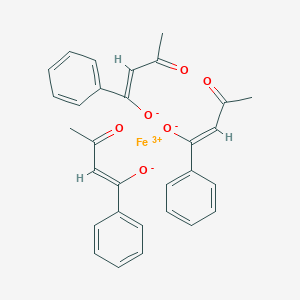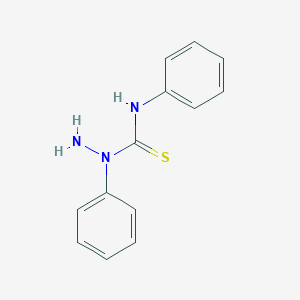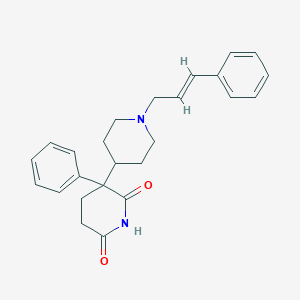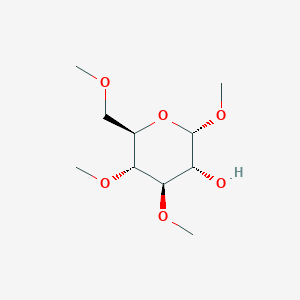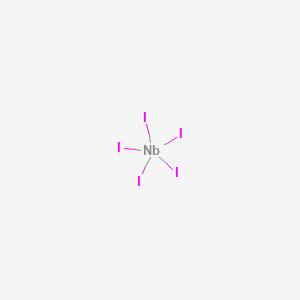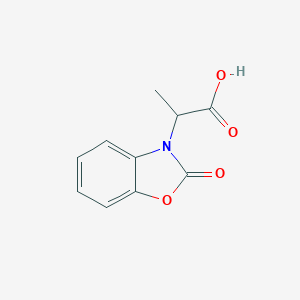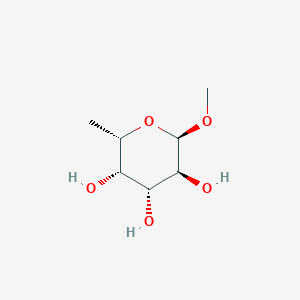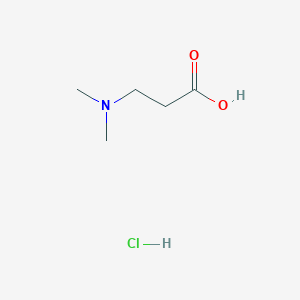![molecular formula C17H36N6O4 B077068 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-00-7](/img/structure/B77068.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as L-ornithine-L-aspartate (LOLA), is a dipeptide consisting of two amino acids, L-ornithine and L-aspartic acid. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. LOLA has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mechanism Of Action
The exact mechanism of action of LOLA is not fully understood. However, it is believed that LOLA works by increasing the activity of the urea cycle, which is responsible for the detoxification of ammonia in the liver. LOLA also increases the production of glutamine, an important amino acid that plays a role in the regulation of ammonia levels in the blood.
Biochemical And Physiological Effects
LOLA has been found to have various biochemical and physiological effects. It has been shown to increase the activity of the urea cycle, increase the production of glutamine, and reduce ammonia levels in the blood. LOLA has also been found to improve liver function and cognitive function in patients with hepatic encephalopathy.
Advantages And Limitations For Lab Experiments
LOLA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also water-soluble, making it easy to dissolve in aqueous solutions. However, LOLA has some limitations. It has a short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels. Additionally, LOLA can be difficult to work with in some experiments due to its tendency to form aggregates.
Future Directions
There are several future directions for research on LOLA. One area of interest is the potential therapeutic effects of LOLA on other diseases such as Parkinson's disease and Alzheimer's disease. LOLA has been found to have neuroprotective effects, and studies are currently underway to investigate its potential as a treatment for these diseases. Another area of interest is the development of new formulations of LOLA that can improve its bioavailability and increase its half-life in the body. Additionally, more research is needed to fully understand the mechanism of action of LOLA and its effects on various physiological processes.
Synthesis Methods
LOLA can be synthesized by reacting L-ornithine and L-aspartic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a dipeptide bond between the two amino acids, forming LOLA.
Scientific Research Applications
LOLA has been extensively studied for its potential therapeutic effects on liver diseases such as cirrhosis and hepatic encephalopathy. Studies have shown that LOLA can improve liver function, reduce ammonia levels in the blood, and improve cognitive function in patients with hepatic encephalopathy.
properties
CAS RN |
12270-00-7 |
|---|---|
Product Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
Molecular Formula |
C17H36N6O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI Key |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
sequence |
KXK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



